Hydroxybenzotriazole
Overview
Description
Hydroxybenzotriazole, also known as this compound, is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Corrosion inhibitors -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
4-Hydroxybenzotriazole, also known as Hydroxybenzotriazole, is primarily used in the field of peptide synthesis . It is used to suppress the racemization of single-enantiomer chiral molecules and to improve the efficiency of peptide synthesis . The primary targets of 4-Hydroxybenzotriazole are the amino group of protected amino acids .
Mode of Action
4-Hydroxybenzotriazole acts as a synthetic auxiliary in peptide synthesis . It is used to produce activated esters, which are insoluble and react with amines at ambient temperature to give amides . This compound is also used for the synthesis of amides from carboxylic acids .
Biochemical Pathways
The biochemical pathways affected by 4-Hydroxybenzotriazole involve the condensation of the amino group of protected amino acids with the activated ester . This leads to the formation of amides, which are key components in peptide chains .
Pharmacokinetics
It is known that this compound is highly stable and can easily be introduced into molecules through a variety of reactions .
Result of Action
The result of the action of 4-Hydroxybenzotriazole is the formation of peptide chains, which are essential components in the structure and function of proteins . By improving the efficiency of peptide synthesis, this compound contributes to the production of proteins with specific sequences and structures .
Action Environment
The action of 4-Hydroxybenzotriazole is influenced by environmental factors such as temperature and the presence of other reactants . For example, the reaction rate constants increase as the temperature rises, indicating that rising temperatures promote the degradation of 4-Hydroxybenzotriazole . Additionally, the presence of hydroxyl radicals and singlet oxygen in the environment can affect the degradation and transformation of this compound .
Biochemical Analysis
Biochemical Properties
Hydroxybenzotriazole plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with carboxylic acids to form activated esters, which then react with amines to produce amides . This compound is known to interact with enzymes such as laccase, where it acts as a competitive inhibitor at low concentrations and a noncompetitive inhibitor at high concentrations . This compound also interacts with various proteins and biomolecules, facilitating the formation of peptide bonds and enhancing the overall efficiency of biochemical reactions .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound derivatives have exhibited anticancer, antifungal, antibacterial, antiviral, and antioxidative activities . These effects are mediated through interactions with cellular proteins and enzymes, leading to changes in cell function and behavior. This compound can also induce apoptosis in certain cancer cell lines, highlighting its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a coupling reagent in peptide synthesis. It forms activated esters with carboxylic acids, which then react with amines to produce amides . This process is facilitated by the ability of this compound to suppress racemization, ensuring the formation of chiral molecules with high efficiency . Additionally, this compound can inhibit or activate enzymes through binding interactions, further influencing biochemical reactions at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term efficacy . Studies have shown that this compound maintains its activity over extended periods, making it a reliable reagent for biochemical experiments. Its stability can be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit beneficial effects, such as enhancing peptide synthesis and suppressing racemization . At high doses, this compound can exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes such as laccase, influencing the oxidation of various compounds . The compound can also affect metabolic flux and metabolite levels, contributing to its overall impact on cellular metabolism . This compound’s role in these pathways underscores its importance in biochemical research and applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, enhancing its efficacy in biochemical reactions. The transport and distribution of this compound are crucial for its function, as they determine its availability and activity within the cellular environment .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in peptide synthesis and other biochemical processes, as it ensures that this compound is present in the right place at the right time to exert its effects .
Properties
IUPAC Name |
2H-benzotriazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-3-1-2-4-6(5)8-9-7-4/h1-3,10H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTMSDXUXJISAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374722, DTXSID401020651 | |
Record name | 4-Hydroxy-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-4H-benzotriazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26725-51-9, 2387180-06-3 | |
Record name | 4-Hydroxybenzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26725-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydro-4H-benzotriazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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